molecular formula C15H11NO2 B1460407 (4-Aminophenyl)(1-benzofuran-2-yl)methanone CAS No. 92789-48-5

(4-Aminophenyl)(1-benzofuran-2-yl)methanone

Cat. No.: B1460407
CAS No.: 92789-48-5
M. Wt: 237.25 g/mol
InChI Key: OJWSCIAZIQBNQS-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(1-benzofuran-2-yl)methanone” is a chemical compound with the CAS Number: 92789-48-5 . It has a molecular weight of 237.26 . The IUPAC name for this compound is (4-aminophenyl) (1-benzofuran-2-yl)methanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H11NO2/c16-12-7-5-10 (6-8-12)15 (17)14-9-11-3-1-2-4-13 (11)18-14/h1-9H,16H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of benzofuran derivatives have been synthesized and characterized for their antimicrobial activities. Kenchappa et al. (2016) prepared (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones through Knoevenagel condensation, showing promising antimicrobial properties (Kenchappa, R., et al., 2016). Similarly, Ashok et al. (2017) reported on the microwave-assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones with antibacterial and antifungal activities (Ashok, D., et al., 2017).

Application in Neurological Disorders

Cui et al. (2011) explored benzofuran-2-yl(phenyl)methanone derivatives as novel probes for β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds, particularly those with a N,N-dimethylamino group, displayed high affinity for Aβ(1-42) aggregates, suggesting their potential as imaging agents for detecting β-amyloid plaques in the Alzheimer's disease brain (Cui, M., et al., 2011).

Mechanism of Action

While the specific mechanism of action for “(4-Aminophenyl)(1-benzofuran-2-yl)methanone” is not available, benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, it’s likely that “(4-Aminophenyl)(1-benzofuran-2-yl)methanone” and similar compounds will continue to be a focus of research in the future.

Properties

IUPAC Name

(4-aminophenyl)-(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWSCIAZIQBNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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